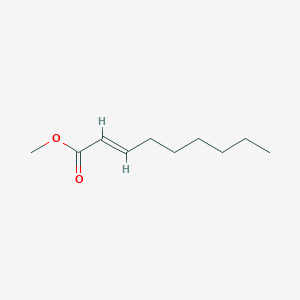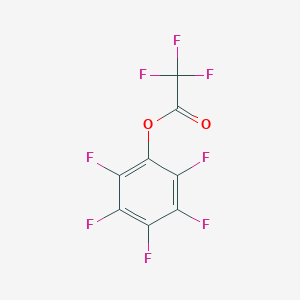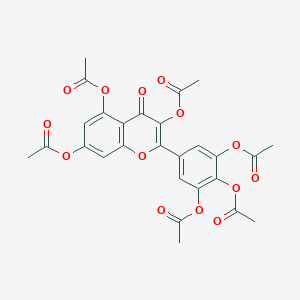
Myricetin hexaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myricetin hexaacetate is a flavonoid compound derived from natural sources, including fruits, vegetables, and medicinal plants. It is a derivative of myricetin, which is known for its antioxidant and anti-inflammatory properties. Myricetin hexaacetate has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of myricetin hexaacetate is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and glucose uptake. Myricetin hexaacetate also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, it has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Myricetin hexaacetate has been found to have several biochemical and physiological effects. It exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory pathways. Myricetin hexaacetate has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using myricetin hexaacetate in lab experiments is its low toxicity and high solubility in organic solvents. It can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, one of the limitations of using myricetin hexaacetate is its low water solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on myricetin hexaacetate. One area of interest is its potential use in the treatment of cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a dietary supplement or functional food ingredient. Future research could explore its safety and efficacy in human trials. Additionally, there is a need for more studies on the pharmacokinetics and bioavailability of myricetin hexaacetate to optimize its therapeutic potential.
Métodos De Síntesis
Myricetin hexaacetate can be synthesized by acetylating myricetin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields a white crystalline powder that is soluble in organic solvents such as chloroform and ethyl acetate.
Aplicaciones Científicas De Investigación
Myricetin hexaacetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Myricetin hexaacetate has also been found to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
14813-29-7 |
|---|---|
Nombre del producto |
Myricetin hexaacetate |
Fórmula molecular |
C27H22O14 |
Peso molecular |
570.5 g/mol |
Nombre IUPAC |
[3,5-diacetyloxy-4-oxo-2-(3,4,5-triacetyloxyphenyl)chromen-7-yl] acetate |
InChI |
InChI=1S/C27H22O14/c1-11(28)35-18-9-19(36-12(2)29)23-20(10-18)41-25(27(24(23)34)40-16(6)33)17-7-21(37-13(3)30)26(39-15(5)32)22(8-17)38-14(4)31/h7-10H,1-6H3 |
Clave InChI |
QBFUXEWYAKYOPN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Otros números CAS |
14813-29-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



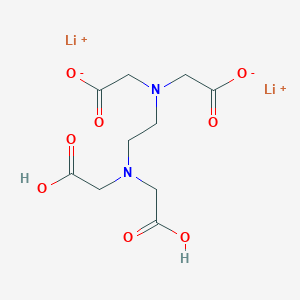
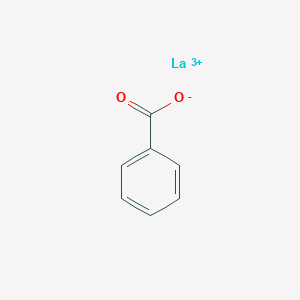
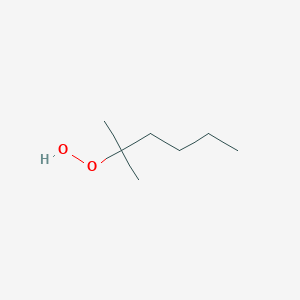
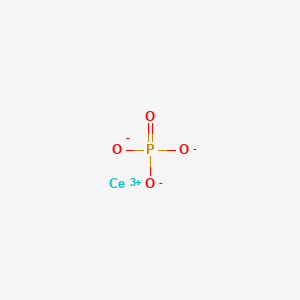
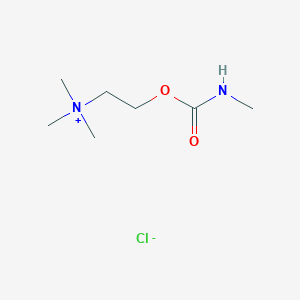
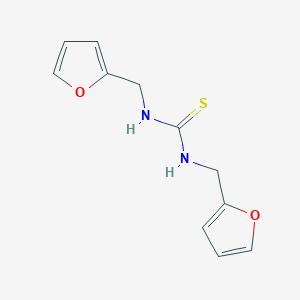
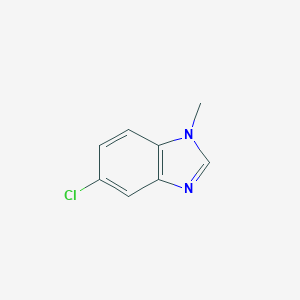
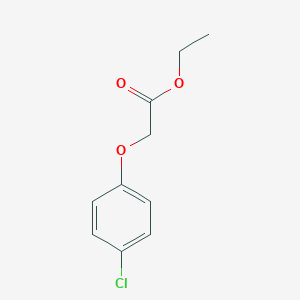
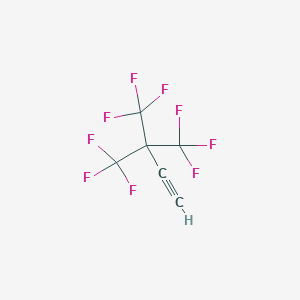
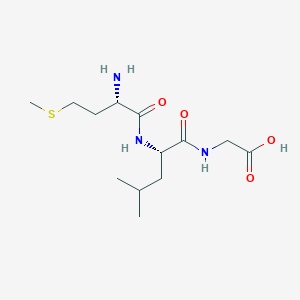

![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
